

# A Technical Guide to the Preclinical Pharmacology of Lesogaberan (AZD3355)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Lesogaberan** (AZD3355) is a potent and selective agonist of the GABA-B receptor, a G-protein coupled receptor involved in inhibitory neurotransmission.[1][2][3] Initially investigated for the treatment of gastroesophageal reflux disease (GERD), its preclinical profile has revealed a range of potential therapeutic applications.[3] This technical guide provides a comprehensive overview of the preclinical pharmacology of **lesogaberan**, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

### **Core Pharmacological Data**

The preclinical data for **lesogaberan** demonstrates its high affinity and functional potency at the GABA-B receptor, with selectivity over the GABA-A receptor. In vivo studies have established its efficacy in relevant animal models.

## Table 1: In Vitro Pharmacology of Lesogaberan



| Parameter                                                               | Species/System                                       | Value     | Reference    |
|-------------------------------------------------------------------------|------------------------------------------------------|-----------|--------------|
| Binding Affinity (Ki)                                                   | Rat Brain Membranes<br>([³H]GABA<br>displacement)    | 5.1 nM    | [4]          |
| Rat GABA-A Receptor                                                     | 1.4 μΜ                                               |           |              |
| Functional Potency<br>(EC50)                                            | Human recombinant<br>GABA-B receptors<br>(CHO cells) | 8.6 nM    |              |
| Human recombinant GABA-B receptors (CHO cells, Ca <sup>2+</sup> influx) | 8 nM                                                 |           | <del>-</del> |
| Selectivity                                                             | GABA-B vs GABA-A                                     | >600-fold |              |

**Table 2: In Vivo Efficacy of Lesogaberan** 



| Model                                                     | Species                      | Dose                                      | Effect                                                                                     | Reference |
|-----------------------------------------------------------|------------------------------|-------------------------------------------|--------------------------------------------------------------------------------------------|-----------|
| Transient Lower Esophageal Sphincter Relaxations (TLESRs) | Dog                          | 3 mg/kg<br>(intrastomach)                 | ~50% inhibition                                                                            |           |
| Acid Reflux                                               | Dog                          | 7 μmol/kg (oral)                          | Significant reduction in reflux episodes and acid exposure time                            |           |
| Non-alcoholic<br>Steatohepatitis<br>(NASH)                | Mouse                        | 10 mg/kg and 30<br>mg/kg (oral<br>gavage) | Improved histology, reduced profibrogenic gene expression, and decreased tumor development |           |
| Human Islet Cell<br>Proliferation                         | In vitro                     | 10-30 nM                                  | 2-3 fold increase                                                                          | •         |
| Human Islet Cell<br>Survival                              | In vivo (mouse<br>xenograft) | 0.08 mg/mL (in<br>drinking water)         | Protected human islet β-cells from apoptosis                                               |           |

Table 3: Preclinical Pharmacokinetics of Lesogaberan

| Parameter                 | Species       | Value | Reference |
|---------------------------|---------------|-------|-----------|
| Oral Bioavailability      | Rat           | 100%  |           |
| Dog                       | 88%           |       |           |
| Plasma Protein<br>Binding | Rat and Human | 1%    |           |



# **Mechanism of Action and Signaling Pathway**

**Lesogaberan** exerts its effects by binding to and activating the GABA-B receptor. This receptor is a heterodimer composed of GABA-B1 and GABA-B2 subunits, which is coupled to inhibitory G proteins (Gi/o). Upon activation, the G protein dissociates, and its subunits mediate downstream signaling events, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Specifically, Gβγ subunits can activate G protein-coupled inwardly rectifying potassium channels (GIRKs) and inhibit voltage-gated calcium channels (VGCCs), resulting in neuronal hyperpolarization and reduced neurotransmitter release.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Lesogaberan (AZD3355) [openinnovation.astrazeneca.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lesogaberan Wikipedia [en.wikipedia.org]
- 4. Repositioning of a novel GABA-B receptor agonist, AZD3355 (Lesogaberan), for the treatment of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Preclinical Pharmacology of Lesogaberan (AZD3355)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674770#lesogaberan-preclinical-pharmacology-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com